molecular formula C13H12N2OS B4060111 3-phenyl-N-1,3-thiazol-2-yl-2-butenamide

3-phenyl-N-1,3-thiazol-2-yl-2-butenamide

Cat. No.: B4060111
M. Wt: 244.31 g/mol
InChI Key: KXMVAXLDAZPGOL-MDZDMXLPSA-N
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Description

3-Phenyl-N-1,3-thiazol-2-yl-2-butenamide is a synthetic organic compound featuring a thiazole ring conjugated with a phenyl-substituted butenamide chain. The thiazole moiety (a five-membered ring containing nitrogen and sulfur) serves as a critical pharmacophore in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions.

Properties

IUPAC Name

(E)-3-phenyl-N-(1,3-thiazol-2-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-10(11-5-3-2-4-6-11)9-12(16)15-13-14-7-8-17-13/h2-9H,1H3,(H,14,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMVAXLDAZPGOL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=NC=CS1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-phenyl-N-1,3-thiazol-2-yl-2-butenamide typically involves the Hantzsch method, which is a well-known procedure for the preparation of thiazole derivatives. This method involves the condensation of N-phenyl-N-thiocarbamoyl-β-alanine with appropriate reagents under specific conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-phenyl-N-1,3-thiazol-2-yl-2-butenamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-N-1,3-thiazol-2-yl-2-butenamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 3-Phenyl-N-1,3-Thiazol-2-yl-2-Butenamide and Analogs
Compound Name Core Heterocycle Substituents on Aryl Group Amide Chain Type Molecular Weight (Inferred) Synthesis Method (Reference)
3-Phenyl-N-1,3-thiazol-2-yl-2-butenamide Thiazole Phenyl (no substituents) Butenamide ~285 g/mol Likely amidation
Compound 9c () Thiazole 4-Bromophenyl Acetamide ~480 g/mol Click chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-Methylphenyl Hydroxyalkyl ~207 g/mol Acylation
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () Thiadiazole 2-Chlorophenyl Propylamine ~333 g/mol POCl3-mediated cyclization

Key Observations:

  • Substituent Effects : The unsubstituted phenyl group in the target compound may reduce steric hindrance compared to bromo- or chloro-substituted analogs (e.g., 9c in ), favoring interactions with hydrophobic binding pockets.
  • Amide Chain Flexibility : The butenamide chain in the target compound likely enhances conformational adaptability relative to the shorter acetamide chains in derivatives, which could influence binding kinetics .

Research Implications and Gaps

  • Structural Data : X-ray crystallography (using SHELX or ORTEP, as in and ) is needed to confirm the target compound’s geometry and compare packing modes with analogs .
  • Biological Screening: No activity data is provided; future work should evaluate antimicrobial or enzymatic inhibition relative to ’s triazole-thiazole hybrids.
  • Synthetic Optimization : ’s use of copper-catalyzed click chemistry could be adapted to introduce diverse aryl groups into the target compound’s thiazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenyl-N-1,3-thiazol-2-yl-2-butenamide
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3-phenyl-N-1,3-thiazol-2-yl-2-butenamide

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